molecular formula C14H19NO4 B2489865 2-{[(Benzyloxy)carbonyl]amino}-2-methylpentanoic acid CAS No. 1155991-06-2

2-{[(Benzyloxy)carbonyl]amino}-2-methylpentanoic acid

Cat. No.: B2489865
CAS No.: 1155991-06-2
M. Wt: 265.309
InChI Key: CIOGKEQCFUQKIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[(Benzyloxy)carbonyl]amino}-2-methylpentanoic acid is an organic compound that is primarily used in research related to life sciences. It is known for its role as a building block in the synthesis of peptides and other complex molecules. The compound is characterized by the presence of a benzyloxycarbonyl (CBZ) protecting group, which is commonly used to protect amino groups during chemical reactions.

Mechanism of Action

Target of Action

It is known that this compound is a derivative of glycine , an amino acid that plays a crucial role in the central nervous system and has various targets, including NMDA receptors and Glycine receptors.

Mode of Action

As a glycine derivative , it may interact with its targets in a similar manner to glycine. Glycine acts as an inhibitory neurotransmitter in the central nervous system, especially in the spinal cord, brainstem, and retina. When glycine receptors are activated, chloride ions enter the neuron, resulting in a hyperpolarized membrane potential.

Biochemical Pathways

As a glycine derivative , it may be involved in the same pathways as glycine, such as the glycinergic neurotransmission pathway and the glycine synthesis pathway.

Pharmacokinetics

It is known that the compound is soluble in water and some organic solvents , which may influence its absorption and distribution in the body.

Result of Action

As a glycine derivative , it may have similar effects to glycine, which include inhibitory effects on neuronal activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(Benzyloxy)carbonyl]amino}-2-methylpentanoic acid typically involves the protection of the amino group of an amino acid derivative with a benzyloxycarbonyl group. One common method is to react the amino acid with benzyloxycarbonyl chloride in the presence of a base such as sodium hydroxide or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-{[(Benzyloxy)carbonyl]amino}-2-methylpentanoic acid undergoes various chemical reactions, including:

    Hydrolysis: The benzyloxycarbonyl group can be removed by treatment with acids or bases, yielding the free amino acid.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.

    Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups under appropriate conditions.

Common Reagents and Conditions

    Hydrolysis: Hydrochloric acid or sodium hydroxide in aqueous solution.

    Oxidation: Potassium permanganate or hydrogen peroxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Various alkylating agents or acylating agents in the presence of a base.

Major Products

    Hydrolysis: Free amino acid.

    Oxidation: Oxidized derivatives of the amino acid.

    Reduction: Reduced derivatives of the amino acid.

    Substitution: Substituted amino acid derivatives.

Scientific Research Applications

2-{[(Benzyloxy)carbonyl]amino}-2-methylpentanoic acid is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:

    Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.

    Drug Development: Serves as an intermediate in the synthesis of pharmaceutical compounds.

    Biological Studies: Used in the study of enzyme mechanisms and protein interactions.

    Industrial Applications: Employed in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[(Benzyloxy)carbonyl]amino}-3-methylpentanoic acid
  • 2-{[(Benzyloxy)carbonyl]amino}-2-hydroxyacetic acid
  • 2-{[(Benzyloxy)carbonyl]amino}-4-methylpentanoic acid

Uniqueness

2-{[(Benzyloxy)carbonyl]amino}-2-methylpentanoic acid is unique due to its specific structure, which provides a balance between stability and reactivity. The presence of the benzyloxycarbonyl group allows for selective protection and deprotection of the amino group, making it highly versatile in synthetic applications. Its methylpentanoic acid backbone also contributes to its distinct properties compared to other similar compounds.

Properties

IUPAC Name

2-methyl-2-(phenylmethoxycarbonylamino)pentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4/c1-3-9-14(2,12(16)17)15-13(18)19-10-11-7-5-4-6-8-11/h4-8H,3,9-10H2,1-2H3,(H,15,18)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIOGKEQCFUQKIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)(C(=O)O)NC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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